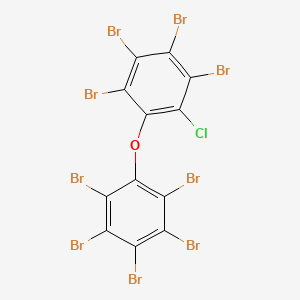
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is a highly brominated compound with the molecular formula C12HBr9OCl and a molecular weight of 880.27 g/mol . This compound is part of the diphenyl ether family and is primarily used as a flame retardant . Its structure consists of a benzene ring substituted with multiple bromine atoms and a chlorophenoxy group, making it highly effective in preventing the spread of fire.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene typically involves the bromination of diphenyl ether derivatives. The process includes:
Bromination of Diphenyl Ether: The initial step involves the bromination of diphenyl ether using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is carried out under controlled conditions to ensure selective bromination.
Chlorination: The chlorination of the brominated diphenyl ether is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and chlorination reactions. These reactors are equipped with temperature and pressure control systems to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted diphenyl ethers and their derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene has several scientific research applications:
Flame Retardants: It is widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Toxicology: Research is conducted to understand its toxicological effects on human health and wildlife.
Material Science: It is used in the development of advanced materials with enhanced fire resistance properties.
作用機序
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene involves:
Flame Retardancy: The compound acts by releasing bromine radicals when exposed to high temperatures.
Molecular Targets and Pathways: The bromine radicals target the free radicals generated during combustion, disrupting the chain reaction of fire propagation.
類似化合物との比較
Similar Compounds
Decabromodiphenyl Ether (DBDPE): Another highly brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards.
Uniqueness
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is unique due to its high bromine content and the presence of a chlorophenoxy group, which enhances its flame-retardant properties compared to other similar compounds .
特性
CAS番号 |
66169-94-6 |
|---|---|
分子式 |
C12Br9ClO |
分子量 |
914.7 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene |
InChI |
InChI=1S/C12Br9ClO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |
InChIキー |
CGDPHKYXPOWBAY-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Cl)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


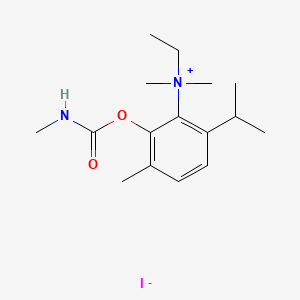
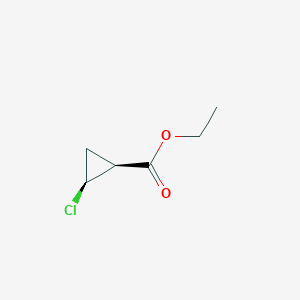
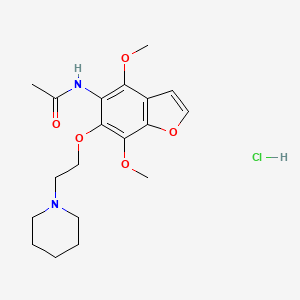
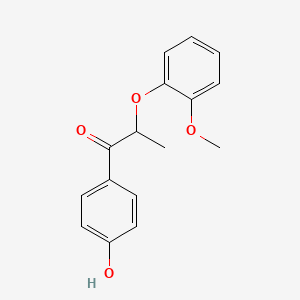

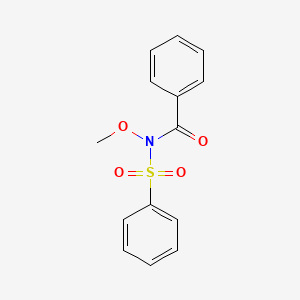
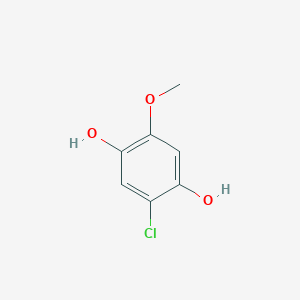
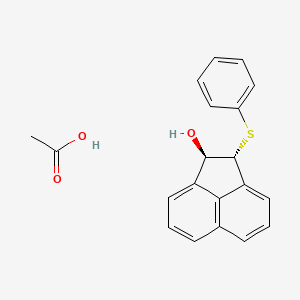
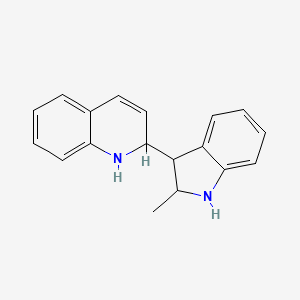
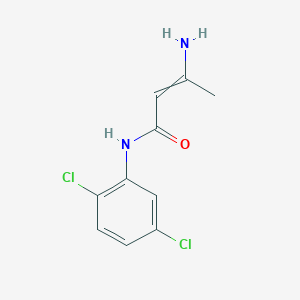
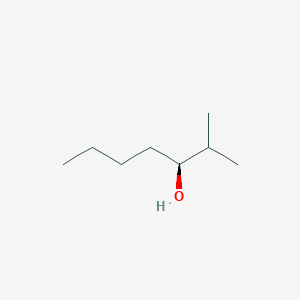
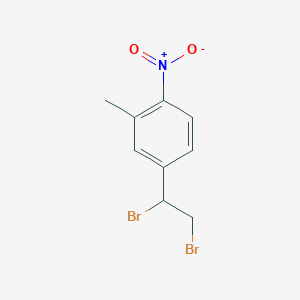
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
